molecular formula C16H15BrN2O B2354550 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline CAS No. 1423896-33-6

1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B2354550
CAS RN: 1423896-33-6
M. Wt: 331.213
InChI Key: SVMJEWPXUXQRKY-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound has been found to possess several biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism Of Action

The exact mechanism of action of 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been suggested that the antitumor activity of this compound may be due to its ability to induce apoptosis in cancer cells. It has also been suggested that the antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has been found to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, bacteria, and fungi. In addition, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline in lab experiments include its ability to inhibit the growth of cancer cells, bacteria, and fungi. In addition, this compound has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of inflammatory diseases. In addition, further studies are needed to determine the toxicity and safety of this compound in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved biological activities.

Synthesis Methods

The synthesis of 1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 2-bromo-6-methylpyridine-3-carboxylic acid with cyclohexanone in the presence of a catalyst. The reaction is carried out in a solvent, and the product is obtained after purification. This method has been reported to yield the product in good yield and purity.

Scientific Research Applications

1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been found to possess antitumor activity against various cancer cell lines. It has also been found to possess antimicrobial activity against several strains of bacteria and fungi. In addition, this compound has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(2-bromo-6-methylpyridin-3-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c1-11-8-9-13(15(17)18-11)16(20)19-10-4-6-12-5-2-3-7-14(12)19/h2-3,5,7-9H,4,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJEWPXUXQRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N2CCCC3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-methylpyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline

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